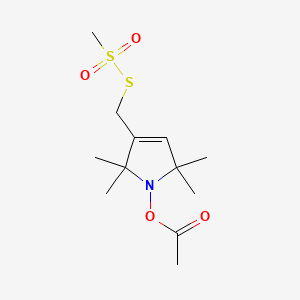

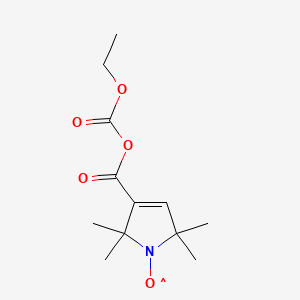

(1-Acetoxy-2,2,5,5-tetramethyl-delta-3-pyrroline-3-methyl) Methanethiosulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1-Acetoxy-2,2,5,5-tetramethyl-delta-3-pyrroline-3-methyl) Methanethiosulfonate” is a highly reactive, thiol-specific spin-label analogue . It is also known as the NO-acetylated diamagnetic form of MTSL .

Molecular Structure Analysis

The molecular formula of this compound is C12H21NO5S . Its molecular weight is 291.36 . The SMILES representation isCC(=O)ON1C(C)(C)C=C(COS(=O)(=O)C)C1(C)C . Chemical Reactions Analysis

This compound is a thiol-specific spin-label analogue . It’s used as a specific conformational probe of thiol site structure .Physical And Chemical Properties Analysis

The compound has a molecular weight of 291.36 . Its molecular formula is C12H21NO5S . The SMILES representation isCC(=O)ON1C(C)(C)C=C(COS(=O)(=O)C)C1(C)C .

Applications De Recherche Scientifique

Oxidation of Nauseous Sulfur Compounds

Photocatalysis and photosensitization are explored for the oxidation of sulfur compounds like methanethiol, aiming to mitigate their harmful effects in industrial and water treatment plants. The study discusses the efficiency of various TiO2-based photocatalytic processes and alternative materials for sulfur compound oxidation, highlighting different oxidation products and potential recycling of photocatalytic materials (Cantau et al., 2007).

Enhancing Thermoelectric Performance of PEDOT:PSS

Research on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) focuses on improving its thermoelectric performance through various treatment methods. This review summarizes these methods and suggests future strategies for developing efficient organic thermoelectric materials (Zhengyou Zhu et al., 2017).

Microbial Methane Utilization

The review on microbial methane from coal and shale discusses the isotopic signatures of biogenic methane, highlighting the complexities in distinguishing microbial and thermogenic methane sources. It emphasizes the role of methanotrophic pathways and suggests a re-evaluation of isotopic fingerprinting techniques for understanding microbial methane production (Vinson et al., 2017).

Mécanisme D'action

Target of Action

The primary target of this compound is cysteine residues in proteins . Cysteine is an amino acid that plays a crucial role in protein structure and function due to its ability to form disulfide bonds.

Mode of Action

This compound is a spin label , a type of molecular probe that is used in electron paramagnetic resonance (EPR) spectroscopy . It is a highly reactive, thiol-specific spin-label analogue . It interacts with its targets (cysteine residues) by forming a disulfide bond . This interaction results in changes in the EPR spectra of the proteins, which can be used to investigate their structure and dynamics .

Biochemical Pathways

Instead, it is used as a tool to study the structure and dynamics of proteins, including membrane proteins and protein aggregation .

Result of Action

The result of the compound’s action is the formation of a disulfide bond with cysteine residues in proteins . This allows researchers to use EPR spectroscopy to study the structure and dynamics of the proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of reducing agents can break the disulfide bonds formed by the compound . Additionally, the compound’s reactivity and stability can be affected by factors such as pH and temperature .

Propriétés

IUPAC Name |

[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4S2/c1-9(14)17-13-11(2,3)7-10(12(13,4)5)8-18-19(6,15)16/h7H,8H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMOVGVIRQJPNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON1C(C=C(C1(C)C)CSS(=O)(=O)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652418 |

Source

|

| Record name | S-{[1-(Acetyloxy)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl]methyl} methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

392718-69-3 |

Source

|

| Record name | S-{[1-(Acetyloxy)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl]methyl} methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-1-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B561875.png)

![8,9,10,18-Tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B561883.png)

![9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine](/img/structure/B561887.png)

![[N-(2-Maleimidoethyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B561889.png)